molecular formula C10H10N2OS3 B2871477 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol CAS No. 136384-20-8

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol

Katalognummer: B2871477
CAS-Nummer: 136384-20-8
Molekulargewicht: 270.38
InChI-Schlüssel: QIQLERNTZVEHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 1,3,4-Thiadiazole Derivatives

Historical Development of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, was first synthesized in the late 19th century. Early applications focused on its use in dyes and agrochemicals due to its stability and aromatic properties. The mid-20th century marked a pivotal shift when researchers recognized its potential in pharmaceuticals. Initial studies exploited its structural similarity to sulfonamides, leading to derivatives with antibacterial properties. By the 1980s, the scaffold gained prominence in anticancer drug discovery, with compounds like methazolamide demonstrating carbonic anhydrase inhibitory activity.

A landmark in thiadiazole chemistry occurred in the 2000s, when advances in synthetic methodologies enabled precise functionalization at the 2- and 5-positions of the ring. This allowed medicinal chemists to systematically explore structure-activity relationships (SARs), particularly in oncology. For instance, the introduction of glycosyl moieties at position 5 enhanced cytotoxicity against colon (HCT116) and lung (H460) cancer cell lines, with GI₅₀ values as low as 3.29 μg/mL. Concurrently, the incorporation of electron-withdrawing groups like trifluoromethyl (-CF₃) at position 2 improved metabolic stability and target affinity.

Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold’s pharmacological relevance stems from its dual electron-deficient nitrogen atoms and sulfur-mediated hydrophobic interactions, enabling robust binding to diverse biological targets. Key attributes include:

  • Versatile Drug-Likeness : The scaffold’s planar structure and moderate logP values (~1.5–3.0) enhance membrane permeability while avoiding excessive lipophilicity.
  • Structural Tunability : Substituents at positions 2 and 5 modulate electronic and steric properties, as shown in Table 1.
Position Substituent Biological Effect Example Activity (IC₅₀) Source
2 Phenyl Enhances DNA intercalation 2.79 μM (A549 cells)
5 4-Fluorobenzyl Improves antiproliferative activity 3.58 μM (SKOV-3 cells)
5 Glycosyl moiety Increases cytotoxicity 0.74 μg/mL (HCT116)
  • Multitarget Potential : Derivatives exhibit activity against enzymes (e.g., carbonic anhydrase, histone deacetylases), receptors (e.g., EGFR), and nucleic acids. For example, 2-(5-(5-oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid demonstrated 89.2% growth inhibition in PC3 prostate cancer cells at 10 μM.

Current Research Trends in Thiadiazole-Containing Compounds

Recent advancements focus on three domains:

Anticancer Agent Development

Novel 1,3,4-thiadiazole hybrids dominate oncology research. A 2025 review highlighted disubstituted derivatives with fluorobenzyl groups (e.g., 1h , 1l ) showing IC₅₀ values of 2.79–3.58 μM against lung (A549) and ovarian (SKOV-3) cancers. Mechanistic studies reveal these compounds induce apoptosis via sub-G1 cell cycle arrest and DNA damage, as evidenced by comet assays.

Antimicrobial Applications

Thiadiazole-thiophene conjugates exhibit broad-spectrum antibacterial activity. Compounds 1 and 6 (Fig. 1) inhibited Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains at 10 μg/mL, surpassing standard antibiotics in some cases.

Antiviral Therapeutics

The SARS-CoV-2 pandemic spurred interest in thiadiazole-based protease inhibitors. Molecular docking studies identified 1,3,4-thiadiazole derivatives with binding energies of −7.9 kcal/mol against the viral main protease (Mpro), comparable to repurposed drugs like remdesivir.

Position of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol in Contemporary Research

This compound (CAS 136384-20-8) features a 4-methoxybenzylsulfanyl group at position 5 and a thiol group at position 2. Its structural uniqueness lies in:

  • Electron-Donating Methoxy Group : The para-methoxy substituent enhances solubility and may facilitate π-π stacking with aromatic residues in target proteins.
  • Sulfanyl Linker : The -SCH₂- bridge introduces conformational flexibility, potentially improving binding kinetics compared to rigid analogs.

While direct biological data for this compound remains limited, SAR analyses of analogous derivatives suggest promising avenues:

  • Anticancer Potential : The 4-methoxyphenyl group mirrors substituents in active compounds like 1h , which showed IC₅₀ = 2.79 μM against A549 cells.
  • Antimicrobial Activity : Thiol-containing thiadiazoles (e.g., 3 ) demonstrated MIC values of 4 μg/mL against Pseudomonas aeruginosa.

Table 2 compares key features of this compound with related derivatives:

Compound Substituent (Position 5) Substituent (Position 2) Notable Activity Source
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol 4-Methoxybenzylsulfanyl Thiol Under investigation
1h 4-Fluorobenzyl Ciprofloxacin conjugate IC₅₀ = 2.79 μM (A549)
3 Thiophene Thiol MIC = 4 μg/mL (P. aeruginosa)

Further research should explore its synthesis optimization, in vitro screening, and target identification to unlock its full therapeutic potential.

Eigenschaften

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS3/c1-13-8-4-2-7(3-5-8)6-15-10-12-11-9(14)16-10/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLERNTZVEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps. One common method starts with the esterification of 4-methoxybenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can disrupt DNA replication, leading to the inhibition of bacterial and cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzylsulfanyl Derivative

  • Structure : 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
  • Activity : Demonstrated antimicrobial properties, with modifications aimed at reducing cytotoxicity while retaining efficacy .
  • Key Finding : Replacement of the 4-methoxy group with 4-chloro enhanced antibacterial activity but increased cytotoxicity in some quaternary ammonium salt (QAS) hybrids .

4-Methylbenzylsulfanyl Derivative

  • Structure : 5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-amine
  • Activity : Evaluated for antibacterial and anti-inflammatory effects, though specific activity data are less documented .

Nitro-Substituted Derivatives

  • Example : 5-{[(4-Methoxy-3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Thiadiazole-Oxadiazole Hybrids

  • Example: 5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol hybridized with oxadiazole moieties.
  • Activity: Exhibited anticandidal activity, with structure-activity relationship (SAR) studies emphasizing the importance of the cyclohexylamino group for fungal inhibition .
  • Comparison : Thiadiazole-oxadiazole hybrids generally show broader antifungal spectra than thiadiazole-only derivatives .

Antibiotic Derivatives Incorporating Thiadiazole Moieties

  • Example : (7S)-7-Deoxy-7-{5-[2-(methylthio)phenyl]-1,3,4-thiadiazol-2-ylthio}lincomycin
  • Activity : Modified lincomycin derivatives with thiadiazole substitutions showed moderate antibacterial activity (MIC = 4–32 µg/mL) against Gram-positive strains .
  • Yield : Synthesis yields for such derivatives ranged from 11% to 44%, highlighting challenges in functionalizing complex antibiotics .

Data Tables

Table 1: Comparison of Key Thiadiazole Derivatives

Compound Name Substituent Biological Activity Key Finding Reference
5-{[(4-Methoxyphenyl)methyl]sulfanyl}-... 4-Methoxybenzyl Anticancer Cytotoxic against cancer cell lines
5-{[(4-Chlorophenyl)methyl]sulfanyl}-... 4-Chlorobenzyl Antimicrobial Enhanced antibacterial activity
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino Anticandidal Effective against Candida species
(7S)-7-Deoxy-7-[5-(2-pyridyl)-...lincomycin Pyridyl-thiadiazole Antibacterial MIC = 4–32 µg/mL (Gram-positive bacteria)

Research Findings and Implications

  • Anticancer Activity : The 4-methoxybenzyl group in the parent compound contributes to cytotoxicity, likely through interactions with cellular thiols or redox pathways .
  • Antimicrobial Optimization : Chloro and nitro substituents improve antibacterial potency but may increase toxicity, necessitating SAR balancing .
  • Hybrid Structures : Thiadiazole-oxadiazole hybrids leverage dual heterocyclic systems for enhanced antifungal activity .
  • Antibiotic Modifications : Thiadiazole-functionalized lincomycin derivatives retain activity against resistant strains, though low yields limit practical use .

Biologische Aktivität

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol (CAS No. 136384-20-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₀H₁₀N₂OS₃
Molecular Weight 270.4 g/mol
Appearance Powder
Boiling Point Not specified
Density Not specified
Flash Point Not specified

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.

  • Bacterial Activity : Studies have shown that compounds with the thiadiazole structure demonstrate effectiveness against Gram-positive and Gram-negative bacteria. For instance, a derivative similar to 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol showed an inhibition zone against E. coli and Streptococcus pyogenes at concentrations as low as 31.25 μg/mL, outperforming standard antibiotics like ofloxacin .
  • Fungal Activity : The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger. One study reported that certain derivatives achieved a minimum inhibitory concentration (MIC) of 32–42 μg/mL against these fungi, which is comparable to fluconazole .

Anticancer Activity

The anticancer potential of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol has been explored in various studies:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). For example, certain synthesized derivatives showed IC50 values below 10 µg/mL against these cell lines, indicating strong anticancer activity .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the methoxyphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized new thiadiazole derivatives linked to Schiff bases and evaluated their anticancer activity using the MTT assay. Some compounds showed significant selectivity towards cancer cells compared to normal cells, suggesting their potential for targeted cancer therapy .
  • Comparative Analysis : In a comparative study involving multiple thiadiazole derivatives, those substituted with halogen or methoxy groups exhibited enhanced antibacterial and antifungal activities compared to unsubstituted analogs. This highlights the importance of structural modifications in enhancing biological efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.